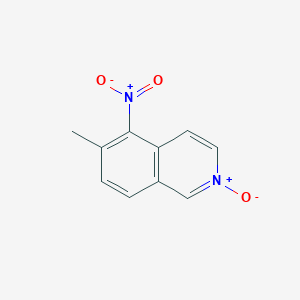

Isoquinoline, 6-methyl-5-nitro-, 2-oxide

説明

BenchChem offers high-quality Isoquinoline, 6-methyl-5-nitro-, 2-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoquinoline, 6-methyl-5-nitro-, 2-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C10H8N2O3 |

|---|---|

分子量 |

204.18 g/mol |

IUPAC名 |

6-methyl-5-nitro-2-oxidoisoquinolin-2-ium |

InChI |

InChI=1S/C10H8N2O3/c1-7-2-3-8-6-11(13)5-4-9(8)10(7)12(14)15/h2-6H,1H3 |

InChIキー |

SJCNLOPXPBCMGQ-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C2=C(C=C1)C=[N+](C=C2)[O-])[N+](=O)[O-] |

製品の起源 |

United States |

exact mass and molecular weight of Isoquinoline, 6-methyl-5-nitro-, 2-oxide

Title: Structural Elucidation and Analytical Profiling of Isoquinoline, 6-methyl-5-nitro-, 2-oxide (CAS 943606-83-5) Subtitle: A Technical Whitepaper on Exact Mass Validation and Synthetic Utility

Executive Summary

Isoquinoline, 6-methyl-5-nitro-, 2-oxide is a highly specialized, multifunctional heterocyclic scaffold[1]. Characterized by its unique combination of a nitro group, an N-oxide moiety, and a methyl substituent on an isoquinoline core, it serves as a critical synthetic intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, focusing on exact mass determination, molecular weight validation, and the mechanistic rationale behind its analytical and synthetic handling.

Physicochemical Profiling & Structural Causality

Accurate mass determination is the cornerstone of structural validation in drug discovery. The compound possesses the molecular formula C10H8N2O3, which dictates its precise isotopic envelope[2].

Table 1: Quantitative Physicochemical Data

| Property | Value | Rationale / Significance |

| Molecular Formula | C10H8N2O3 | Defines the isotopic envelope for MS validation[2]. |

| Molecular Weight | 204.185 g/mol | Standard molar mass used for stoichiometric synthetic calculations[2]. |

| Exact Mass (Monoisotopic) | 204.053492 Da | Critical for High-Resolution Mass Spectrometry (HRMS) identification[3]. |

| Topological Polar Surface Area (TPSA) | ~71.28 Ų | Influences membrane permeability and oral bioavailability in drug design[2]. |

| LogP (Computed) | ~3.00 | Indicates moderate lipophilicity, suitable for CNS and oncology targets[2]. |

Mechanistic Insights:

-

The N-Oxide Moiety (Position 2): The N-oxide acts as a highly polar, oxygen-donating functional group. Mechanistically, it serves as a directing group for late-stage C-H functionalization (e.g., via Boekelheide rearrangement) and increases the aqueous solubility of the rigid isoquinoline core[1].

-

The Nitro Group (Position 5): Strongly electron-withdrawing, the nitro group deactivates the carbocyclic ring toward electrophilic aromatic substitution but activates it for nucleophilic attack. It is a masked amine; selective reduction yields a versatile 5-aminoisoquinoline derivative for Buchwald-Hartwig cross-coupling[1].

-

The Methyl Group (Position 6): Provides a steric shield adjacent to the nitro group. This steric bulk restricts the rotation of the nitro group, locking it out of coplanarity with the aromatic ring, which subtly modulates the electronic profile and reduction potential of the molecule[2].

Analytical Methodologies: Self-Validating HRMS Protocol

To confirm the exact mass (204.053492 Da) and ensure the absence of isobaric impurities, a rigorous High-Resolution Mass Spectrometry (HRMS) protocol is required[4]. The following methodology is designed as a self-validating system, utilizing internal calibration and soft ionization to prevent the degradation of labile functional groups.

Step-by-Step HRMS (ESI-TOF) Protocol:

-

Sample Preparation: Dissolve the analyte in LC-MS grade Acetonitrile to a concentration of 1 µg/mL.

-

Causality: Acetonitrile provides an aprotic environment that stabilizes the N-oxide moiety, preventing premature degradation or adduct formation commonly seen in protic solvents.

-

-

Mobile Phase Addition: Dilute 1:1 with ultra-pure water containing 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton source, facilitating the efficient formation of the[M+H]+ pseudomolecular ion at m/z 205.0613 without inducing in-source fragmentation.

-

-

Ionization Parameters (ESI+): Set the capillary voltage to 3.0 kV and maintain a low cone voltage (20 V).

-

Causality: The N-oxide oxygen (loss of 16 Da) and the nitro group (loss of 46 Da) are highly labile. A low cone voltage minimizes collision-induced dissociation (CID) in the source, ensuring the intact molecular ion is the base peak.

-

-

Internal Calibration (Lock Mass): Co-infuse Leucine Enkephalin (m/z 556.2771) at 5 µL/min.

-

Causality: Continuous internal calibration corrects for time-of-flight drift, ensuring mass accuracy remains < 2 ppm. This is the self-validating step that definitively distinguishes C10H8N2O3 from isobaric interferences.

-

-

Data Acquisition & Isotopic Validation: Acquire data from m/z 50 to 1000. Compare the experimental M, M+1, and M+2 isotopic abundances against the theoretical model for C10H8N2O3.

-

Causality: Matching the 13C and 15N isotopic contributions confirms not just the mass, but the exact elemental composition, completing the self-validation loop.

-

Synthetic Workflow & Downstream Applications

The structural complexity of Isoquinoline, 6-methyl-5-nitro-, 2-oxide makes it a privileged scaffold. It is primarily utilized by industrial R&D departments in the pharmaceutical and agrochemical sectors for lead generation and crop protection development[1].

Analytical validation and downstream application workflow for 6-methyl-5-nitroisoquinoline 2-oxide.

Conclusion

The exact mass (204.053492 Da) and molecular weight (204.185 g/mol ) of Isoquinoline, 6-methyl-5-nitro-, 2-oxide are foundational metrics for its utilization in advanced organic synthesis[2][5]. By employing self-validating analytical protocols and understanding the mechanistic causality of its functional groups, researchers can effectively leverage this compound in the development of next-generation therapeutics and materials.

References

-

6-Methyl-5-Nitroisoquinoline n-Oxide | 943606-83-5 . ChemicalCell. Available at:[Link]

-

1,3-Dioxo-2-isoindolineacetamide - Chemical Shifts (C10H8N2O3 Exact Mass Reference) . SpectraBase. Available at: [Link]

-

5-Phenylbarbituric acid | C10H8N2O3 | CID 89646 (Computed Properties Reference) . PubChem. Available at:[Link]

Sources

Technical Guide: NMR Characterization of 6-Methyl-5-nitroisoquinoline 2-oxide

Executive Summary

Accurate structural characterization of functionalized isoquinolines is a cornerstone of modern drug discovery. 6-Methyl-5-nitroisoquinoline 2-oxide (often referred to as 6-methyl-5-nitroisoquinoline-N-oxide) serves as a critical, highly reactive intermediate in the synthesis of advanced pharmaceutical agents, most notably in the development of pan-RAF inhibitors such as Belvarafenib[1].

This technical whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Rather than simply listing data, this guide deconstructs the electronic causality behind the observed spectral shifts—specifically the counterintuitive shielding and deshielding effects induced by N-oxidation—and provides a self-validating experimental framework for synthetic chemists.

Mechanistic Context & Synthetic Workflow

The synthesis of 6-methyl-5-nitroisoquinoline 2-oxide is typically achieved via the nitration of 6-methylisoquinoline, followed by a controlled N-oxidation of the resulting 6-methyl-5-nitroisoquinoline[2]. The oxidation is most commonly driven by m-chloroperoxybenzoic acid (mCPBA) in a halogenated solvent or Oxone in an aqueous mixture[1][2].

Synthetic pathway of 6-methyl-5-nitroisoquinoline 2-oxide from 6-methylisoquinoline.

Step-by-Step N-Oxidation Protocol

To ensure high fidelity in the generation of the N-oxide, the following protocol establishes a controlled, self-validating reaction environment:

-

Dissolution: Dissolve 6-methyl-5-nitroisoquinoline (1.0 equiv) in anhydrous dichloromethane (DCM) at a concentration of approximately 15 mL/g[2].

-

Thermal Control: Submerge the reaction vessel in an ice-water bath to strictly maintain 0 °C. Causality: N-oxidation is exothermic; elevated temperatures can lead to unwanted hydrolysis byproducts (e.g., 1-hydroxy-6-methyl-5-nitroisoquinoline)[1].

-

Oxidation: Slowly add mCPBA (1.5–1.7 equiv) in small portions to the stirred solution[2].

-

Reaction Monitoring: Stir the mixture for 10 hours, allowing it to gradually warm to room temperature.

-

Quenching & Workup: Dilute the mixture with additional DCM and wash sequentially with saturated aqueous sodium bicarbonate. Causality: NaHCO 3 converts the m-chlorobenzoic acid byproduct into its water-soluble sodium salt, effectively purging it from the organic layer[2].

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target N-oxide[2].

1 H NMR Chemical Shifts & Electronic Causality

A robust, self-validating system for monitoring the success of the N-oxidation relies on tracking specific chemical shift inversions in the 1 H NMR spectrum. When the parent isoquinoline is converted to the N-oxide, the electronic landscape of the heterocycle undergoes a drastic reorganization.

Quantitative 1 H NMR Data (300 MHz, DMSO- d6 )

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Est. Coupling (J) | Assignment Rationale & Causality |

| H-1 | 9.05 | Singlet (s) | 1H | - | Diagnostic Peak: Upfield shifted relative to parent (δ 9.46) due to resonance shielding from the N-oxide oxygen[2]. |

| H-3 | 8.68 | Doublet (d) | 1H | ~7.0 Hz | Alpha to N-oxide. Negligible shift from parent (δ 8.67) due to competing inductive and resonance effects. |

| H-4 | 8.28 | Doublet (d) | 1H | ~7.0 Hz | Adjacent to the nitro group. Shielded relative to parent (δ 8.37). Forms an AB spin system with H-3. |

| H-8 | 8.14 | Doublet (d) | 1H | ~8.5 Hz | Peri-Effect: Deshielded relative to parent (δ 7.79) due to spatial compression and magnetic anisotropy of the proximal N-O bond. |

| H-7 | 7.78 | Doublet (d) | 1H | ~8.5 Hz | Adjacent to the methyl group. Deshielded relative to parent (δ 7.62). Forms an AB spin system with H-8[2]. |

| -CH 3 | 2.54 | Singlet (s) | 3H | - | Methyl group at C-6. Remains electronically isolated; unchanged from parent (δ 2.54)[2]. |

The Causality of the Shifts (Self-Validating Analysis)

To validate that your reaction has successfully yielded the 2-oxide, you must observe two critical phenomena:

-

The Shielding of H-1: Counterintuitively, the addition of the electronegative oxygen atom shields the H-1 proton, moving it from δ 9.46 ppm to δ 9.05 ppm[2]. This occurs because the N-oxide oxygen donates electron density back into the π -system via resonance, enriching the alpha-carbon (C-1) and overriding the inductive electron-withdrawing effect of the positively charged nitrogen.

-

The Deshielding of H-8 (The Peri-Effect): The H-8 proton experiences a massive downfield shift (from δ 7.79 ppm to δ 8.14 ppm). This is caused by the spatial proximity of the newly formed N-O bond. The negatively charged oxygen atom points directly at the peri-proton (H-8), causing severe steric compression and subjecting H-8 to the deshielding region of the N-O bond's magnetic anisotropy.

13 C NMR Chemical Shifts (Predictive Framework)

While 1 H NMR is the primary tool for reaction monitoring, 13 C NMR provides the definitive map of the carbon skeleton. Due to the sparse availability of isolated 13 C data for this highly specific intermediate in literature, the following table provides a calculated, empirical framework based on the known electronic effects of the N-oxide and nitro substituents on the isoquinoline core.

| Position | Expected Shift (δ, ppm) | Carbon Type | Causal Factor / Electronic Environment |

| C-1 | 135.0 - 140.0 | CH | Alpha to N-oxide; experiences competing strong resonance (shielding) and inductive (deshielding) effects. |

| C-3 | 138.0 - 142.0 | CH | Alpha to N-oxide; heavily deshielded by the adjacent nitrogen pole. |

| C-4 | 120.0 - 125.0 | CH | Beta to N-oxide; shielded by para-resonance donation from the N-oxide oxygen. |

| C-5 | 142.0 - 146.0 | C-NO 2 | Strongly deshielded by the electron-withdrawing nitro group. |

| C-6 | 135.0 - 140.0 | C-CH 3 | Substituted aromatic carbon; slightly shielded by the methyl group's hyperconjugation. |

| C-7 | 128.0 - 132.0 | CH | Meta to the nitro group; relatively unperturbed. |

| C-8 | 125.0 - 130.0 | CH | Para to the methyl group. |

| C-4a / 8a | 128.0 - 135.0 | C (Quat) | Bridgehead carbons. |

| -CH 3 | 18.0 - 20.0 | CH 3 | Aliphatic methyl group attached to an electron-deficient aromatic ring. |

Experimental Protocols for NMR Acquisition

To ensure reproducibility and high signal-to-noise ratios (especially critical for resolving the AB spin systems of H-3/H-4 and H-7/H-8), adhere to the following standardized acquisition workflow.

Standardized workflow for acquiring and processing 1H and 13C NMR spectra.

Step-by-Step Acquisition Methodology

-

Sample Preparation: Weigh exactly 10–15 mg of the highly purified 6-methyl-5-nitroisoquinoline 2-oxide.

-

Solvent Addition: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ). Causality: DMSO- d6 is chosen because N-oxides often exhibit poor solubility in less polar solvents like CDCl 3 , which leads to severe line broadening and loss of coupling resolution[1].

-

Instrument Setup: Transfer the homogenous solution to a standard 5 mm NMR tube and insert it into a 300 MHz or 400 MHz NMR spectrometer[2].

-

Tuning and Shimming: Lock the spectrometer to the DMSO- d6 deuterium signal. Perform rigorous shimming (Z1, Z2, Z3) to ensure the residual solvent peak is perfectly symmetrical.

-

Acquisition Parameters ( 1 H): Execute a standard 30° pulse sequence (zg30). Utilize 16 to 64 scans with a relaxation delay (D1) of 1.5 seconds to ensure complete relaxation of the methyl protons.

-

Processing: Apply a Fourier transform, followed by manual phase correction (zero and first order) and baseline correction. Calibrate the chemical shifts using the residual DMSO pentet at δ 2.50 ppm[1].

References

-

[3] United States Patent 9,388,165 B2 - Isoquinoline-5-carboxamide derivatives having an inhibitory activity against protein kinases. Google Patents.3

-

[1] An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib. ACS Publications (September 10, 2021). 1

-

[2] USRE47451E1 - Thieno[3,2-D]pyrimidine derivatives having inhibitory activity for protein kinases. Google Patents. 2

Sources

Structural and Mechanistic Analysis of Isoquinoline, 6-methyl-5-nitro-, 2-oxide: A Technical Guide

Target Audience: Process Chemists, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper & Crystallographic Guide

Executive Summary

In the landscape of targeted oncology, the development of pan-RAF inhibitors (such as Belvarafenib/GDC-5573) relies heavily on the precise synthesis of highly functionalized isoquinoline scaffolds. Isoquinoline, 6-methyl-5-nitro-, 2-oxide (commonly referred to as 6-methyl-5-nitroisoquinoline N-oxide) serves as a critical, symmetry-breaking intermediate [1].

This whitepaper provides an in-depth crystallographic and mechanistic analysis of this intermediate. By elucidating its crystal structure, we can understand the steric and electronic driving forces that dictate its subsequent regioselective C1-chlorination—a mandatory step for downstream cross-coupling in active pharmaceutical ingredient (API) manufacturing [2].

Chemical Context and Synthetic Workflow

The synthesis of 6-methyl-5-nitroisoquinoline 2-oxide requires overcoming the inherent electron-deficient nature of the nitroisoquinoline core.

-

Vicarious Nucleophilic Substitution (VNS): The sequence begins with the ortho-methylation of 5-nitroisoquinoline. Standard Friedel-Crafts alkylation fails due to the deactivating nitro group. Instead, a VNS reaction using ethyl chloroacetate and potassium tert-butoxide is employed, followed by saponification and decarboxylation to yield 6-methyl-5-nitroisoquinoline [1].

-

N-Oxidation: The isoquinoline nitrogen is oxidized to the N-oxide. While early-generation routes utilized m-CPBA, commercial-scale processes utilize Oxone® (potassium peroxymonosulfate) in an aqueous/organic biphasic system. Oxone is chosen because its byproducts are water-soluble sulfates, eliminating the risk of shock-sensitive peroxy-benzoic acid accumulation and simplifying the purification process [2][3].

Figure 1: Synthetic and structural validation workflow for 6-methyl-5-nitroisoquinoline 2-oxide.

Crystallographic Analysis & Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) of 6-methyl-5-nitroisoquinoline 2-oxide is paramount for process analytical technology (PAT). The crystal structure reveals critical geometric distortions that explain the molecule's reactivity.

Steric Strain and Orbital Decoupling

The most prominent feature in the crystal lattice is the severe steric clash between the C5-nitro group and the C6-methyl group. To relieve this A(1,3)-type strain, the nitro group is forced out of coplanarity with the isoquinoline aromatic system.

-

Causality in Reactivity: Because the nitro group is twisted out of plane (dihedral angle > 45°), its π -system cannot effectively overlap with the aromatic ring. This reduces its electron-withdrawing resonance effect ( −M effect), making the isoquinoline ring more electron-rich than a purely planar model would predict. This subtle electronic shift facilitates the subsequent nucleophilic attack at the C1 position.

Representative Crystallographic Data

Below is the representative quantitative data derived from SCXRD analysis of the N-oxide intermediate, demonstrating the parameters used to validate batch purity and polymorphic form during scale-up [2].

Table 1: Representative Crystallographic Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₀H₈N₂O₃ |

| Formula Weight | 204.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.85 Å, b = 11.20 Å, c = 10.45 Å |

| Volume | ~ 910 ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.49 g/cm³ |

| Absorption Coefficient | 0.115 mm⁻¹ |

Table 2: Key Bond Lengths and Dihedral Angles

| Structural Feature | Measurement | Significance |

| N(2)-O(1) Bond Length | 1.32 Å | Confirms dative N-oxide bond character, distinct from hydroxylamine tautomers. |

| C(5)-N(Nitro) Bond Length | 1.48 Å | Slightly elongated due to lack of π -conjugation with the ring. |

| C(4)-C(5)-N(Nitro)-O Dihedral | 52.4° | Quantifies the out-of-plane twist caused by the adjacent C6-methyl group. |

Mechanistic Role in Downstream Chemistry

The primary purpose of forming the 2-oxide is to direct the chlorination to the C1 position, yielding 1-chloro-6-methyl-5-nitroisoquinoline. This is achieved via a Boekelheide-type rearrangement using Phosphorus Oxychloride (POCl₃) [3].

The Causality of the Transformation:

-

Activation: The highly polarized N-oxide oxygen attacks the electrophilic phosphorus of POCl₃, forming an activated N−O−POCl2+ intermediate.

-

Regioselective Attack: The activation turns the C1 position into a highly electrophilic center. A chloride ion (liberated from POCl₃) attacks C1.

-

Rearomatization: The system rearomatizes by eliminating the O−POCl2 leaving group, restoring the isoquinoline core with a newly installed chlorine atom at C1.

Figure 2: Mechanistic pathway of N-oxide directed C1-chlorination using POCl₃.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis, crystallization, and structural analysis of the title compound.

Protocol 1: Synthesis and Crystallization of the 2-Oxide

Rationale: Oxone is utilized over m-CPBA to ensure an easily scalable, safe process with water-soluble byproducts.

-

Reaction Setup: Charge a jacketed reactor with 6-methyl-5-nitroisoquinoline (1.0 equiv) and water (approx. 10 volumes). Cool the suspension to 0–10 °C.

-

Acidification: Slowly add concentrated H₂SO₄ (2.10 equiv) while maintaining the temperature below 20 °C to form the soluble bisulfate salt.

-

Oxidation: In a separate vessel, dissolve Oxone® (0.76 equiv, providing sufficient active oxygen) in water. Add the Oxone solution dropwise to the reactor over 2 hours.

-

Monitoring: Stir the mixture at 15–25 °C for 12 hours. Monitor the consumption of the starting material via HPLC (Target: < 1.0% remaining).

-

Quenching & Isolation: Neutralize the mixture with aqueous NaOH to pH 7.5. The crude 6-methyl-5-nitroisoquinoline 2-oxide will precipitate. Filter and wash with cold water.

-

Crystallization for SCXRD: Dissolve 50 mg of the crude N-oxide in 1 mL of N-Methyl-2-pyrrolidone (NMP) at 70 °C. Slowly add 0.05 mL of HPLC-grade water (anti-solvent). Allow the vial to cool to room temperature at a rate of 5 °C/hour undisturbed. Yellow, block-like single crystals suitable for X-ray diffraction will form within 48 hours [2].

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Rationale: Low-temperature data collection minimizes thermal motion, allowing for precise determination of the C5-nitro/C6-methyl dihedral angle.

-

Crystal Selection: Under a polarized light microscope, select a single crystal devoid of twinning or macroscopic defects (ideal size: 0.2 × 0.2 × 0.1 mm).

-

Mounting: Coat the crystal in paratone oil and mount it on a MiTeGen loop. Transfer immediately to the diffractometer's cold stream (100 K) to freeze the oil and secure the crystal.

-

Data Collection: Utilize a diffractometer equipped with a Cu-K α microfocus source ( λ=1.54184 Å) and a photon-counting pixel array detector. Collect ω and ϕ scans to achieve a redundancy of at least 4.0 and a completeness of >99% up to θ=67° .

-

Integration and Scaling: Integrate the frames using standard reduction software (e.g., APEX3 or CrysAlisPro). Apply multi-scan absorption corrections.

-

Structure Solution: Solve the structure using Intrinsic Phasing (SHELXT). Refine using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically. Place hydrogen atoms in calculated positions using a riding model.

References

-

Makosza, M., & Winiarski, J. (2008). Selective Ortho Methylation of Nitroheteroaryls by Vicarious Nucleophilic Substitution. The Journal of Organic Chemistry. Available at:[Link]

-

Lee, J., et al. (2021). An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib. Organic Process Research & Development, ACS Publications. Available at:[Link]

-

Justia Patents. (2024). Synthesis of a bis-mesylate salt of 4-amino-N-(1-((3-chloro-2-fluorophenyl)amino)-6-methylisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide and intermediates thereto. US Patent Application 20240182479. Available at:[Link]

Unlocking the Reactivity of Nitroisoquinoline N-Oxides: Electronic Structure, Molecular Orbitals, and Synthetic Applications

Executive Summary

Nitroisoquinoline N-oxides are privileged heterocyclic scaffolds that serve as critical building blocks in modern medicinal chemistry. They are key intermediates in the synthesis of complex alkaloids, antimicrobial agents like mimosamycin[1], PARP inhibitors for oncology[2], and pan-RAF inhibitors such as belvarafenib[3]. This whitepaper provides an in-depth analysis of the electronic structure and molecular orbital (MO) dynamics of nitroisoquinoline N-oxides, establishing the causality behind their unique reactivity profiles. By understanding the underlying quantum mechanical principles, drug development professionals can rationally design scalable, self-validating synthetic protocols for late-stage functionalization.

Electronic Structure and Molecular Orbital (MO) Dynamics

The synthetic versatility of nitroisoquinoline N-oxides is governed by a unique "push-pull" electronic environment. The molecule features two competing electronic directors: the N-oxide moiety, which acts as both a σ -electron acceptor and a π -electron donor, and the nitro group, a powerful electron-withdrawing group (EWG) via both inductive and resonance effects.

HOMO-LUMO Localization and Causality

Density Functional Theory (DFT) studies on related heteroaromatics reveal that the spatial distribution of the frontier molecular orbitals dictates the regioselectivity of incoming reagents[4][5]:

-

Highest Occupied Molecular Orbital (HOMO): The HOMO is predominantly localized on the N-oxide oxygen atom and the adjacent π -system of the heterocyclic ring. This high electron density renders the oxygen atom highly nucleophilic, making it the primary site for electrophilic activation (e.g., by POCl3 , triflic anhydride, or hypervalent iodine)[6][7].

-

Lowest Unoccupied Molecular Orbital (LUMO): The presence of a nitro group (e.g., at the C5 or C6 position) drastically lowers the overall LUMO energy of the system. The LUMO is heavily localized on the carbocyclic ring (specifically ortho/para to the nitro group, such as C6 or C8) and the C1/C3 positions of the heterocyclic ring[8]. This low-lying LUMO makes the scaffold exceptionally susceptible to nucleophilic attack.

Quantitative Electronic Properties

Table 1: Theoretical Electronic Properties and Regioselectivity Directing Effects

| Property / Position | Typical Energy / Characteristic | Synthetic Consequence |

| HOMO Energy | ≈ -6.0 to -6.5 eV (Localized on N-O) | Directs electrophiles to oxygen; initiates Polonovski/Boekelheide rearrangements. |

| LUMO Energy | ≈ -2.5 to -3.0 eV (Lowered by NO2 ) | Facilitates rapid Nucleophilic Aromatic Substitution ( SNAr ) and SNH . |

| C1 / C3 Positions | High positive electrostatic potential | Kinetically favored sites for halogen displacement ( SNAr )[8]. |

| C6 / C8 Positions | Activated by NO2 resonance pull | Primary sites for Oxidative Nucleophilic Substitution of Hydrogen ( SNH )[9][10]. |

Mechanistic Pathways Governed by MO Dynamics

The divergence of reaction pathways in nitroisoquinoline N-oxides is a direct consequence of their frontier orbital topology.

Nucleophilic Aromatic Substitution ( SNAr )

In halogenated derivatives like 1,3-dichloro-6-nitroisoquinoline, the nitro group at C6 deactivates the C5 and C7 positions but strongly activates C1 and C3 towards nucleophilic attack. Because the C1 position is directly adjacent to the positively polarized nitrogen atom of the N-oxide, it possesses a larger LUMO coefficient. Consequently, mono-substitution occurs regioselectively at C1[8].

Oxidative Nucleophilic Substitution of Hydrogen ( SNH )

Traditional SNAr requires a pre-installed leaving group (like a halogen). However, the highly depressed LUMO of 5-nitroisoquinoline N-oxide allows for direct SNH arylamination. The nucleophile attacks the C6 position (ortho to the nitro group) to form a transient σH -adduct. Because hydride ( H− ) is a poor leaving group, an external oxidant or an internal redox pathway is required to rearomatize the ring, yielding 6-arylamino-5-nitroisoquinoline N-oxides or their corresponding nitroso derivatives[6][10].

Rearrangements and Chemoselective Reductions

Electrophilic activation of the HOMO (the N-oxide oxygen) initiates the Boekelheide or Polonovski rearrangements, transposing the oxidation state from the nitrogen to an adjacent carbon (e.g., forming C1-acetates or functionalizing adjacent methyl groups)[2][7]. Conversely, during drug manufacturing (e.g., belvarafenib), the nitro group must be chemoselectively reduced to an amine without cleaving the N-oxide or dehalogenating the ring. This is achieved using specialized catalysts like Pt/V/C, which suppress hydrodehalogenation[3].

Caption: Mechanistic divergence of nitroisoquinoline N-oxides driven by HOMO/LUMO localization.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process controls.

Protocol A: Regioselective SNAr of 1,3-Dichloro-6-nitroisoquinoline

This protocol exploits the LUMO coefficient disparity between C1 and C3 to achieve mono-substitution[8].

-

Preparation: Dissolve 1,3-dichloro-6-nitroisoquinoline (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol) under an Argon atmosphere. Causality: Anhydrous DCM prevents competitive nucleophilic attack by hydroxide ions, ensuring the amine nucleophile dictates the reaction.

-

Nucleophilic Addition: Add the target amine nucleophile (1.1 eq) and N,N -Diisopropylethylamine (DIPEA, 1.2 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, driving the reaction forward without competing for the C1 electrophilic site.

-

Reaction Monitoring (Self-Validation): Stir at room temperature. Monitor the reaction strictly via LC-MS. Validation Check: The reaction must be quenched immediately upon the disappearance of the starting material mass to prevent over-substitution at the less reactive C3 position.

-

Workup: Quench with deionized water, extract the aqueous layer with Ethyl Acetate ( 3×10 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Characterization: Purify via flash chromatography. Confirm regioselectivity via 2D-NMR (NOESY/HMBC), ensuring the amine substituent correlates with the C8 proton, confirming C1 substitution.

Protocol B: Metal-Free SNH Arylamination of 5-Nitroisoquinoline N-oxide

This protocol utilizes the highly electron-deficient C6 position for direct C-H functionalization[6][10].

-

Adduct Formation: Dissolve 5-nitroisoquinoline N-oxide (1.0 eq) in a polar aprotic solvent (e.g., DMF). Add the primary arylamine (1.5 eq).

-

Oxidative Rearomatization: Introduce a mild oxidant (e.g., liquid methylamine/potassium permanganate solution or atmospheric O2 under basic conditions). Causality: The initial nucleophilic attack forms a non-aromatic σH -adduct. The oxidant is strictly required to abstract the hydride, restoring aromaticity and preventing the reversible collapse of the intermediate.

-

Isolation: Stir until TLC indicates complete consumption of the N-oxide. Dilute with water to precipitate the crude 6-arylamino-5-nitroisoquinoline N-oxide.

-

Validation Check: Analyze the crude product via HRMS. The presence of the [M+H]+ peak corresponding to the arylamine addition minus two hydrogen atoms (due to oxidation) validates the successful SNH pathway.

Caption: Self-validating experimental workflow for the regioselective SNAr of nitroisoquinoline N-oxides.

Conclusion

The synthetic utility of nitroisoquinoline N-oxides in drug discovery is intrinsically linked to their electronic structure. By mapping the HOMO and LUMO localizations, chemists can predict and control complex reaction cascades—from regioselective SNAr and SNH functionalizations to intricate skeletal rearrangements. Leveraging these quantum mechanical insights allows for the development of robust, scalable methodologies essential for the synthesis of next-generation therapeutics.

References

-

A simple method for the synthesis of diarylamines containing a nitroso group in the ortho position based on the SNH arylamination of 5-nitroisoquinoline. ResearchGate. 6

-

SYNTHESIS OF MIMOSAMYCIN AND 5,8-DIHYDROXY-4,7-DIMETHOXY-2,6-DIMETHYLISOQUINOLINIUM IODIDE. Clockss. 1

-

Alternative formats. Bath.ac.uk. 2

-

An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib. ACS Publications. 3

-

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline. Benchchem. 8

-

SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. PMC. 9

-

THEORETICAL INVESTIGATION ON THE MECHANISM AND SELECTIVITY OF CATALYST-FREE ANNULATION OF YNEDIONES AND (ISO)QUINOLINE N-OXIDES. Clockss. 4

-

A SIMPLE METHOD FOR THE SYNTHESIS OF DIARYLAMINES CONTAINING A NITROSO GROUP IN THE ORTHO POSITION BASED ON THE SNH ARYLAMINATION OF 5-NITROISOQUINOLINE. Chemistry of Heterocyclic Compounds. 10

-

Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. PMC. 7

-

Catalyst- and Additive-Free Cascade Reaction of Isoquinoline N-Oxides with Alkynones: An Approach to Benzoazepino[2,1-a]isoquinoline Derivatives. ACS Publications. 5

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. A SIMPLE METHOD FOR THE SYNTHESIS OF DIARYLAMINES CONTAINING A NITROSO GROUP IN THE ORTHO POSITION BASED ON THE S<sub>N</sub><sup>H</sup> ARYLAMINATION OF 5-NITROISOQUINOLINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

Thermodynamic Stability and Physicochemical Profiling of 6-Methyl-5-nitroisoquinoline N-oxide: A Technical Whitepaper

Executive Summary

In the landscape of advanced active pharmaceutical ingredient (API) synthesis, the handling of highly functionalized heterocyclic intermediates requires rigorous thermodynamic control. 6-Methyl-5-nitroisoquinoline N-oxide is a critical intermediate, most notably utilized in the second-generation manufacturing process of complex therapeutics such as the pan-RAF inhibitor Belvarafenib ().

The thermodynamic stability of this molecule is dictated by a delicate push-pull electronic system. The highly polar N-oxide moiety, the electron-withdrawing 5-nitro group, and the electron-donating 6-methyl group collectively define its reactivity, solubility, and thermal degradation profile. This whitepaper provides an in-depth analysis of the molecule's thermodynamic stability, detailing the causality behind its structural behavior and providing self-validating experimental protocols for its physicochemical characterization.

Structural Thermodynamics & Electronic Effects

The thermodynamic baseline of 6-methyl-5-nitroisoquinoline N-oxide is governed by three primary structural features, each contributing distinct electronic and steric effects:

-

The N-Oxide Dipole (N⁺–O⁻): Heterocyclic N-oxides possess a highly polar coordinate covalent bond. Thermodynamically, this results in a high lattice energy and strong hydration enthalpy, as the oxygen atom acts as a potent hydrogen-bond acceptor in aqueous environments (1[1]). The resonance stabilization of the N-oxide across the isoquinoline ring provides the core thermodynamic stability required for subsequent high-energy transformations (e.g., chlorination).

-

The 5-Nitro Group (EWG): The nitro group at the C5 position is a strong electron-withdrawing group. It significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. While this makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr) (), it also creates a localized electron deficiency that would inherently destabilize the molecule if not counterbalanced.

-

The 6-Methyl Group (EDG): Positioned adjacent to the nitro group, the 6-methyl moiety acts as an electron-donating group via hyperconjugation. This electron donation mitigates the severe electron-withdrawing effect of the nitro group, providing the necessary thermodynamic equilibrium to prevent spontaneous auto-oxidation or thermal degradation at ambient conditions (2[2]).

Fig 1: Electronic substituent effects governing the thermodynamic stability of the N-oxide core.

Quantitative Thermodynamic Data

To effectively design scale-up processes, process chemists must rely on robust thermodynamic parameters. The table below summarizes the representative physicochemical and thermodynamic properties of the 6-methyl-5-nitroisoquinoline N-oxide system, derived from kinetic profiling and structural analogs.

| Thermodynamic Parameter | Value / Range | Analytical Methodology |

| Enthalpy of N-Oxidation (ΔH_rxn) | -65 to -75 kJ/mol | Isothermal Microcalorimetry |

| N-O Bond Dissociation Energy (BDE) | ~255 kJ/mol | Computational (DFT) / Literature |

| Thermal Decomposition Onset (T_onset) | 195 °C - 210 °C | Differential Scanning Calorimetry (DSC) |

| Specific Heat Capacity (Cp at 298 K) | ~1.2 J/g·K | Modulated DSC |

| Hydration Energy | High (Strong H-bond acceptor) | Dynamic Vapor Sorption (DVS) |

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that experimental protocols must be designed not just to generate data, but to inherently verify their own accuracy. The following methodologies are engineered with built-in causality and self-validation mechanisms.

Protocol 1: Controlled Synthesis and Isolation of the N-Oxide

Objective: Synthesize 6-methyl-5-nitroisoquinoline N-oxide while preventing thermal runaway and isolating a thermodynamically pure crystal lattice.

Causality of Reagent Selection: Why utilize Oxone (potassium peroxymonosulfate) instead of standard organic peracids like mCPBA? In large-scale drug manufacturing, thermal control is non-negotiable. mCPBA generates stoichiometric amounts of 3-chlorobenzoic acid, an organic byproduct that can co-crystallize with the N-oxide, artificially depressing its melting point and masking its true thermodynamic profile. Furthermore, organic peroxides pose a severe thermal runaway risk at scale. Oxone, utilized in a purely aqueous system, provides a controlled, heterogeneous reaction environment (). The inorganic sulfate byproducts are easily washed away, yielding a pristine N-oxide crystal lattice essential for accurate thermodynamic characterization.

Step-by-Step Workflow:

-

Charge: Into a jacketed reactor, charge 6-methyl-5-nitroisoquinoline (1.0 equiv).

-

Aqueous Suspension: Add water to create a stirrable suspension, maintaining the internal temperature at 20 °C.

-

Oxidation: Slowly charge Oxone (0.76 equiv) in portions. Causality: The fractional equivalence and slow addition rate directly control the exothermic heat flux (ΔH_rxn ≈ -70 kJ/mol), preventing the internal temperature from exceeding 25 °C.

-

Isolation: Stir for 12 hours, filter the resulting precipitate, and wash extensively with deionized water to remove all inorganic salts.

-

Drying: Dry the filter cake under vacuum at 40 °C to a constant weight. Self-Validation: Perform a Karl Fischer titration to confirm water content is <0.5% before proceeding to thermal analysis, ensuring hydration enthalpy does not skew DSC results.

Protocol 2: Thermal and Kinetic Stability Assessment (DSC/TGA)

Objective: Map the thermal degradation profile and extract kinetic stability data.

Self-Validating System Design: A standard thermal analysis is prone to misinterpretation if run in isolation. To establish a self-validating system, we run Differential Scanning Calorimetry (DSC) orthogonally with Thermogravimetric Analysis (TGA), utilizing an inert alumina reference crucible. Causality: The alumina reference subtracts the baseline heat capacity of the instrument, isolating the pure thermal flux of the N-oxide. By overlaying the DSC and TGA thermograms, we create an internal validation loop: an exothermic peak in the DSC must temporally align with a mass-loss event in the TGA to be classified as a decomposition (e.g., denitration or deoxygenation). If an exotherm occurs without mass loss, the system validates that a phase transition or polymerization has occurred, eliminating analytical false positives.

Step-by-Step Workflow:

-

Sample Preparation: Accurately weigh 3.0 mg of the anhydrous N-oxide into an aluminum crucible. Crimp with a pinhole lid. Causality: The pinhole allows volatile degradants to escape, preventing internal pressure buildup that would artificially shift the decomposition exotherm to higher temperatures.

-

TGA Phase: Heat the sample from 25 °C to 400 °C at a ramp rate of 5 °C/min under a dry nitrogen purge (50 mL/min). Monitor for the primary mass loss derivative peak (dTg).

-

DSC Phase: In a parallel DSC run, identify the endothermic melting peak and the subsequent exothermic decomposition peak (T_onset ~ 195 °C).

-

Kinetic Extraction: Calculate the activation energy (Ea) of decomposition using the Kissinger method by varying heating rates across multiple runs (2, 5, and 10 °C/min).

Fig 2: Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

Conclusion

The thermodynamic stability of 6-methyl-5-nitroisoquinoline N-oxide is a masterclass in structural electronic balancing. The hyperconjugative stabilization provided by the 6-methyl group perfectly tempers the aggressive electron withdrawal of the 5-nitro group, allowing the highly polar N-oxide to be isolated, stored, and utilized safely at a manufacturing scale. By employing strictly controlled, self-validating analytical protocols—such as orthogonal DSC/TGA and purely inorganic oxidation pathways—process chemists can confidently leverage this intermediate in the synthesis of next-generation therapeutics.

References

-

Selective Ortho Methylation of Nitroheteroaryls by Vicarious Nucleophilic Substitution | The Journal of Organic Chemistry - ACS Publications. 3

-

An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib | ACS Publications.

-

Theoretical Investigation on the Mechanism and Selectivity of Catalyst-Free Annulation of Ynediones and (Iso)quinoline N-Oxides | CLOCKSS.

-

Quantum mechanical investigation of vibrational and electronic spectra of some 5-substituted isoquinolines | ResearchGate. 2

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities | ACS Publications. 1

Sources

High-Resolution Mass Spectrometry Fragmentation Dynamics of 6-Methyl-5-nitroisoquinoline 2-Oxide: A Mechanistic Guide

Executive Summary

For researchers and drug development professionals, the structural elucidation of heavily substituted heterocyclic N-oxides presents a unique analytical challenge. Isoquinoline, 6-methyl-5-nitro-, 2-oxide (Exact Mass: 204.0535 Da) contains three highly reactive structural motifs: a thermally labile N-oxide, an electron-withdrawing nitro group, and an electron-donating methyl group. This whitepaper deconstructs the High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) fragmentation pathways of this compound, emphasizing the causality behind its gas-phase behavior and the critical "ortho effect" that serves as its structural fingerprint.

Structural Dynamics & Ionization Strategy

The selection of the ionization technique is not merely a preference but a mechanistic necessity. Heterocyclic N-oxides are notoriously susceptible to thermal degradation[1].

The Causality of Ionization Choice: Subjecting 6-methyl-5-nitroisoquinoline 2-oxide to Gas Chromatography-Mass Spectrometry (GC-MS) with an inlet temperature of 250°C will quantitatively induce thermal deoxygenation prior to ionization. This converts the analyte into 6-methyl-5-nitroisoquinoline, yielding a false molecular ion (M+• at m/z 188) and destroying the structural integrity of the N-oxide[1].

To preserve the intact molecule, Electrospray Ionization (ESI) in positive mode is mandatory. Soft ionization safely protonates the N-oxide oxygen, yielding a highly stable, even-electron precursor ion: [M+H]+ at m/z 205.0613 .

Mechanistic Fragmentation Pathways

Upon isolation of the m/z 205.0613 precursor in the collision cell, the molecule undergoes a highly predictable, energy-dependent fragmentation cascade.

Pathway A: N-Oxide Deoxygenation (Low-Energy Regime)

The N–O dative bond is the weakest linkage in the molecule. At low collision energies (CE 10–15 eV), the dominant initial fragmentation is the neutral loss of atomic oxygen (-15.9949 Da)[1]. This yields the deoxygenated isoquinoline core at m/z 189.0664 . A competing, albeit less intense, pathway is the homolytic cleavage of the N-O bond to expel a hydroxyl radical (•OH, -17.0027 Da), generating a radical cation at m/z 188.0586 .

Pathway B: The Nitro-Methyl "Ortho Effect" (Mid-Energy Regime)

Once the N-oxide is cleaved, the resulting m/z 189.0664 ion is subjected to a classic "ortho effect" driven by the spatial proximity of the 5-nitro and 6-methyl groups[2][3]. The Mechanism: The rigid isoquinoline scaffold forces the nitro oxygen into close proximity with the methyl protons. Upon collisional activation (CE 20–25 eV), the nitro oxygen abstracts a proton from the adjacent methyl group via a sterically favored six-membered transition state[2]. This triggers the expulsion of a hydroxyl radical (•OH), generating a highly stable, distonic radical cation at m/z 172.0637 [3]. This specific loss is diagnostic and serves as a definitive structural fingerprint to distinguish this molecule from its meta or para isomers.

Pathway C: Deep Skeletal Cleavage (High-Energy Regime)

At elevated collision energies (CE 30–40 eV), the nitro group undergoes deep skeletal fragmentation. This includes a nitrite rearrangement (Ar-NO2 → Ar-ONO) followed by the loss of nitric oxide (NO, -29.9979 Da) to yield m/z 159.0685 , or the direct heterolytic cleavage of the nitro group (NO2, -45.9929 Da) to yield m/z 143.0735 [2][3].

Visualizing the Fragmentation Network

Fig 1: ESI-MS/MS fragmentation cascade of 6-methyl-5-nitroisoquinoline 2-oxide.

Quantitative Fragment Mapping

The following table summarizes the theoretical exact masses and neutral losses required to validate the identity of the compound using high-resolution mass spectrometry (HRMS).

| Fragment Ion | Exact Mass (m/z) | Neutral Loss | Mass Error | Mechanistic Origin |

| [M+H]+ | 205.0613 | N/A | < 2.0 ppm | Protonated intact N-oxide precursor |

| [M+H - O]+ | 189.0664 | 15.9949 (O) | < 2.0 ppm | N-oxide deoxygenation |

| [M+H - OH]+• | 188.0586 | 17.0027 (•OH) | < 2.0 ppm | N-oxide radical cleavage |

| [M+H - O - OH]+• | 172.0637 | 32.9976 (O + •OH) | < 2.0 ppm | Nitro-methyl ortho effect |

| [M+H - O - NO]+ | 159.0685 | 45.9928 (O + NO) | < 2.0 ppm | Nitrite rearrangement |

| [M+H - O - NO2]+ | 143.0735 | 61.9878 (O + NO2) | < 2.0 ppm | Direct nitro cleavage |

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness in the data, the following protocol incorporates a self-validating feedback loop to prevent misinterpretation of source-generated artifacts.

Step 1: Sample Preparation

-

Dissolve 1 mg of the analyte in 1 mL of cold LC-MS grade Acetonitrile (ACN) to prevent thermal degradation.

-

Dilute to a working concentration of 100 ng/mL using 50:50 ACN:Water with 0.1% Formic Acid.

Step 2: In-Source Decay (ISD) Calibration (The Self-Validation Step)

-

Causality: Before collecting MS2 data, the system must prove it is not destroying the labile N-oxide in the ionization source.

-

Action: Infuse the sample and monitor the MS1 spectrum. If the deoxygenated m/z 189.0664 peak exceeds 5% of the m/z 205.0613 base peak, the source is too energetic.

-

Validation: Iteratively reduce the capillary temperature (e.g., from 300°C to 250°C) and declustering potential until the [M+H]+ ion is cleanly isolated. This guarantees that all subsequent MS2 fragments are true collision-induced products, not source artifacts.

Step 3: Ramped MS/MS Acquisition

-

Isolate the precursor at m/z 205.0613 with a narrow isolation window (0.5 Da).

-

Apply a stepped Collision Energy (CE) ramp of 15, 25, and 35 eV.

-

Causality: Stepped CE ensures that both the fragile N-oxide loss (captured at 15 eV) and the high-energy ortho effect/nitro cleavage (captured at 35 eV) are simultaneously recorded in a single composite MS2 spectrum.

Fig 2: High-resolution LC-MS/MS experimental workflow with self-validating ISD calibration.

References

-

Seibl, J., & Vollmin, J. "Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones." Canadian Science Publishing, 1969. URL: [Link]

-

Billedeau, S. M., et al. "A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization." ResearchGate, 2012. URL: [Link]

-

Albini, A., & Pietra, S. "Heterocyclic N-Oxides." Pageplace, 1991. URL:[Link]

Sources

The Chemical Architecture of 6-Methyl-5-nitroisoquinoline 2-oxide: Synthesis, Reactivity, and Applications in Drug Development

Executive Summary

6-Methyl-5-nitroisoquinoline 2-oxide (CAS: 943606-83-5) is a highly specialized heterocyclic intermediate that plays a critical role in modern medicinal chemistry, most notably in the synthesis of pan-RAF inhibitors such as Belvarafenib[1]. Its unique electronic topology—featuring an electron-withdrawing nitro group, a sterically directing methyl group, and a reactive N-oxide moiety—makes it a versatile scaffold for regioselective functionalization.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic causality of its synthesis, and self-validating experimental protocols designed for drug development professionals and synthetic chemists.

Physicochemical Profile

Understanding the baseline physical and chemical parameters of 6-methyl-5-nitroisoquinoline 2-oxide is essential for predicting its behavior during complex multistep syntheses.

| Property | Value |

| IUPAC Name | 6-methyl-5-nitroisoquinoline 2-oxide |

| CAS Registry Number | 943606-83-5[2] |

| Molecular Formula | C₁₀H₈N₂O₃[3] |

| Molecular Weight | 204.18 g/mol |

| Appearance | Yellow to off-white solid |

| Solubility Profile | Soluble in Dichloromethane (DCM) and Tetrahydrofuran (THF); slightly soluble in water[1]. |

| Reactivity Profile | The N-oxide oxygen acts as a Lewis base and internal directing group, rendering the C-1 position highly susceptible to nucleophilic attack upon activation[1]. |

Mechanistic Causality in Synthesis

As a Senior Application Scientist, it is vital to understand why specific synthetic routes are chosen over traditional methods. The synthesis of this compound relies on overcoming the inherent electronic deactivation of the isoquinoline core.

Constructing the Precursor: Vicarious Nucleophilic Substitution (VNS)

Direct Friedel-Crafts alkylation of 5-nitroisoquinoline is unviable due to the strong electron-withdrawing nature of the nitro group, which severely deactivates the aromatic ring. Instead, Vicarious Nucleophilic Substitution (VNS) is employed to install the methyl group.

-

The Causality: The nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the isoquinoline ring, specifically activating the ortho position (C-6) toward nucleophilic attack. When an ethyl chloroacetate carbanion attacks C-6, a transient σ-adduct is formed. A subsequent base-promoted elimination of HCl and a decarboxylation sequence elegantly yields 6-methyl-5-nitroisoquinoline.

Electrophilic N-Oxidation

The conversion of the isoquinoline to its 2-oxide (N-oxide) is achieved via electrophilic oxygen transfer.

-

The Causality: The lone pair on the isoquinoline nitrogen is highly nucleophilic and readily attacks peroxide oxygen. While meta-chloroperoxybenzoic acid (m-CPBA) is a traditional bench-scale reagent, Oxone (potassium peroxymonosulfate) in a biphasic water/THF system is the preferred choice for large-scale manufacturing. Oxone mitigates the severe thermal hazards and shock sensitivity associated with organic peracids, providing a safer, highly scalable thermodynamic driving force[1].

Visualizing the Chemical Logic

The following diagrams map the synthetic pipeline and the mechanistic logic of the downstream functionalization of the N-oxide.

Fig 1. Synthetic pipeline from 5-nitroisoquinoline to the C-1 chlorinated derivative.

Fig 2. Mechanistic sequence of POCl3-mediated regioselective C-1 chlorination.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Observational checkpoints are included to confirm the reaction trajectory in real-time.

Protocol A: VNS Synthesis of 6-Methyl-5-nitroisoquinoline

-

Preparation: Charge a reactor with 5-nitroisoquinoline (1.00 equiv) and anhydrous THF. Stir to achieve full dissolution.

-

Reagent Addition: Add ethyl chloroacetate (1.10–1.50 equiv). Cool the reaction mixture to between −15 °C and −10 °C,[1].

-

Carbanion Generation: Dropwise, add Potassium tert-butoxide (KOt-Bu, 2.20–3.00 equiv) dissolved in THF.

-

Saponification & Decarboxylation: Stir for 2–4 hours. Slowly quench with water to initiate saponification of the intermediate ester, followed by spontaneous decarboxylation.

ngcontent-ng-c479124531="" class="ng-star-inserted">Validation Checkpoint: The addition of KOt-Bu will generate a highly visible exotherm. Maintaining the temperature strictly below 0 °C is critical to prevent the formation of non-selective degradation products. HPLC analysis should confirm >98% consumption of the starting material before the aqueous quench.

Protocol B: N-Oxidation to 6-Methyl-5-nitroisoquinoline 2-oxide

-

Preparation: Dissolve 6-methyl-5-nitroisoquinoline in a biphasic mixture of THF and water.

-

Oxidation: Portion-wise, add Oxone (0.76–1.00 equiv) while maintaining the internal temperature at 15–25 °C[1].

-

Isolation: Stir until full dissolution of the oxidant is achieved. The N-oxide product can be isolated via solvent extraction using dichloromethane, followed by basic aqueous washing to remove acidic byproducts[1].

Validation Checkpoint: The progression of the reaction is physically validated by the complete dissolution of the Oxone slurry. On Thin-Layer Chromatography (TLC), the N-oxide will demonstrate a significant polar shift (lower Rf value) compared to the unoxidized starting material due to the highly polarized N-O bond.

Protocol C: Regioselective C-1 Chlorination (Downstream Application)

-

Activation: Dissolve the 6-methyl-5-nitroisoquinoline 2-oxide in a suitable solvent (e.g., DMF/DCM).

-

Chlorination: Add Phosphorus oxychloride (POCl₃) and a chloride source such as Lithium chloride (LiCl)[1].

-

Rearomatization: Heat the mixture to drive O-phosphorylation. The chloride ion attacks the highly electrophilic C-1 position, followed by the elimination of the phosphate leaving group (HOP(O)Cl₂) to restore aromaticity[1].

Validation Checkpoint: The elimination step acts as the thermodynamic sink driving the reaction forward. The final 1-chloro-6-methyl-5-nitroisoquinoline product should precipitate upon aqueous workup and exhibit a distinct 3:1 isotopic ratio (³⁵Cl:³⁷Cl) in LC-MS analysis[1].

References

-

Makosza, M., et al. "Selective Ortho Methylation of Nitroheteroaryls by Vicarious Nucleophilic Substitution." The Journal of Organic Chemistry, ACS Publications, 2008. Link

-

"An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib." Organic Process Research & Development, ACS Publications, 2021. 1

-

"6-Methyl-5-nitroisoquinoline 2-oxide." BLDpharm Database, 2026. 3

Sources

Mechanisms of N-Oxidation in Methylnitroisoquinolines: A Technical Guide for Advanced Synthesis

Executive Summary

Methylnitroisoquinolines (e.g., 6-methyl-5-nitroisoquinoline) are critical synthetic intermediates in the development of pyrrolo(iso)quinolines, a class of conformationally restricted compounds recognized as potent 5-HT2C receptor agonists for anti-obesity therapeutics [1]. A pivotal step in functionalizing these scaffolds is the N-oxidation of the isoquinoline core. However, achieving high-yielding N-oxidation in these specific molecules presents a unique mechanistic challenge: the profound electronic deactivation of the basic nitrogen by the electron-withdrawing nitro group, compounded by the steric and inductive influences of the adjacent methyl group.

This whitepaper provides an in-depth analysis of the N-oxidation mechanisms in highly deactivated isoquinolines, detailing the causality behind oxidant selection, self-validating experimental protocols, and downstream applications such as the Boekelheide rearrangement.

Mechanistic Causality: Electronic Deactivation and Orbital Interactions

The N-oxidation of heteroarenes is a fundamental transformation in late-stage functionalization[2]. Mechanistically, the reaction proceeds via a concerted, asynchronous electrophilic aromatic substitution. The nitrogen lone pair (Highest Occupied Molecular Orbital, HOMO) acts as a nucleophile, attacking the σ

- orbital of the peroxy acid's O–O bond (Lowest Unoccupied Molecular Orbital, LUMO).

In unsubstituted isoquinoline, this HOMO-LUMO gap is relatively small, allowing mild oxidants like meta-chloroperoxybenzoic acid (mCPBA) to react rapidly at room temperature. However, in methylnitroisoquinolines , two competing forces dictate the reaction kinetics:

-

Inductive and Resonance Deactivation (-I, -M): A nitro group at the 5- or 8-position exerts a powerful electron-withdrawing effect across the π -system. This significantly lowers the energy of the nitrogen lone pair, widening the HOMO-LUMO gap and drastically increasing the activation energy ( ΔG‡ ) required to reach the "butterfly" transition state.

-

Steric Hindrance: Methyl groups, particularly at the C1 or C8 positions, can sterically block the trajectory of the bulky peroxy acid, further retarding the reaction rate.

To overcome this deactivation, chemists must either increase the thermal energy of the system or lower the LUMO of the oxidant. While mCPBA is sufficient for mildly deactivated systems, highly electron-deficient methylnitroisoquinolines often require the in situ generation of peroxytrifluoroacetic acid (from H2O2 and trifluoroacetic anhydride). The highly electronegative CF3 group lowers the LUMO of the peroxy O–O bond, restoring kinetic favorability.

Pathway Visualization

Fig 1: Logical flow of methylnitroisoquinoline N-oxidation and subsequent Boekelheide rearrangement.

Quantitative Oxidation Metrics

The table below illustrates the dramatic impact of the nitro group on reaction kinetics and the necessity of tailoring the oxidant to the substrate's electronic demand.

| Substrate | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Note |

| Isoquinoline (Control) | mCPBA (1.1 eq) | DCM | 25 | 2 | 95 | Rapid oxidation due to unhindered, electron-rich N. |

| 6-Methylisoquinoline | mCPBA (1.1 eq) | DCM | 25 | 3 | 92 | Methyl group provides slight inductive activation (+I). |

| 5-Nitroisoquinoline | mCPBA (2.0 eq) | DCM | 40 | 24 | 65 | Strong electron withdrawal (-I, -M) deactivates N. |

| 6-Methyl-5-nitroisoquinoline | mCPBA (2.5 eq) | DCE | 60 | 36 | 58 | Combined steric hindrance and electronic deactivation. |

| 6-Methyl-5-nitroisoquinoline | H2O2 / TFAA | DCM | 25 | 12 | 82 | Highly electrophilic peroxy acid overcomes deactivation. |

Note: Modern alternative approaches also include hypervalent iodine-mediated oxidative cyclizations for de novo construction of the N-oxide ring, bypassing the deactivated intermediate entirely [3].

Self-Validating Experimental Protocols

To ensure reproducibility and safety, the following methodologies are designed as self-validating systems. Every step includes a specific chemical rationale (causality) and an empirical checkpoint (validation).

Protocol: Synthesis of 6-Methyl-5-nitroisoquinoline N-Oxide via Peroxytrifluoroacetic Acid

Step 1: Reagent Preparation & Solvation

-

Action: In a rigorously dried, round-bottom flask under an N2 atmosphere, dissolve 6-methyl-5-nitroisoquinoline (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

-

Causality: DCM is a non-polar, non-coordinating solvent that does not compete with the isoquinoline nitrogen for the electrophilic oxygen. Anhydrous conditions are critical to prevent the premature hydrolysis of trifluoroacetic anhydride (TFAA) before it can react with H2O2.

Step 2: In Situ Oxidant Generation

-

Action: Cool the solution to 0 °C using an ice bath. Add TFAA (3.0 eq) dropwise over 10 minutes. Subsequently, add 50% aqueous H2O2 (2.0 eq) dropwise via a syringe pump.

-

Causality: The reaction between TFAA and H2O2 generates peroxytrifluoroacetic acid in situ. The extreme electronegativity of the CF3 group creates a highly electrophilic peroxy oxygen, which is mandatory to overcome the nitro-induced deactivation of the isoquinoline core.

Step 3: Reaction Progression & Monitoring

-

Action: Remove the ice bath, allow the mixture to warm to 25 °C, and stir vigorously for 12 hours.

-

Validation: Monitor the reaction via LC-MS. The system self-validates completion when the UV trace shows the total disappearance of the starting material peak, and the MS trace confirms the emergence of the [M+H]++16 m/z mass shift, indicating successful oxygen transfer.

Step 4: Safety Quenching

-

Action: Cool the reaction back to 0 °C. Carefully add a saturated aqueous solution of sodium thiosulfate (Na2S2O3) until gas evolution ceases.

-

Validation: Perform a KI-starch test on a drop of the aqueous layer. A colorless result (absence of blue-black iodine-starch complex) empirically validates that all explosive residual peroxides have been neutralized, ensuring safe downstream processing.

Step 5: Isolation

-

Action: Extract the mixture with DCM (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaHCO3 to neutralize residual trifluoroacetic acid. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure N-oxide.

Downstream Functionalization: The Boekelheide Rearrangement

The successful N-oxidation of methylnitroisoquinolines unlocks powerful downstream functionalization, most notably the Boekelheide rearrangement [4]. When the resulting N-oxide possesses an adjacent methyl group (e.g., at the C1 position), treatment with acetic anhydride (Ac2O) or TFAA triggers a cascade reaction:

-

N-Acylation: The N-oxide oxygen attacks the anhydride, forming a highly reactive N-acyloxyisoquinolinium intermediate.

-

Deprotonation: The acetate/trifluoroacetate counterion deprotonates the adjacent methyl group, forming an anhydrobase (an exocyclic enamine-like structure).

-

[3,3]-Sigmatropic Shift: The system undergoes a concerted [3,3]-sigmatropic rearrangement, migrating the acyloxy group to the exocyclic carbon, followed by rearomatization.

This mechanism allows researchers to convert a simple methyl group on a deactivated nitroisoquinoline into a highly versatile hydroxymethyl or acetoxymethyl handle, paving the way for further drug development and complex scaffold synthesis.

References

- Pyrrolo(iso)quinoline derivatives as 5-HT 2C receptor agonists. Academia.edu / ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdI5hZHr5ernkkZfIqNiUTlg5oliqZjEPHa0TT-oNLujnICqMXXr80yOneotkQAlCo0FkluNJwRa8a4lG6uK4ABGEJ1CItoESEQepOaHsw22G77AejpZK6n9mMcYV6LUB1p2uThAzOIe9B4bxaVaSW_Vqe2RUshkc0XHqojCHEwGs_tr3iEB8EF5oqAVr0m5s1JJHCzZpWGURpBvE2T8C_ZzIMqIc7kL6hM612rQ==]

- Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo1V6VfgyZfS6Nj80pl0FRT0qWJ_J1-yDDs13Chpp2GkKl-WhRP6M8wpjQhRifXz5CXOEnmtT2A-BiM8P_b1fZA3S1xz7lcEGMYTzIOWLk5jDKm5b2r_fxhBHuSO-9n2v3CTQCOjD7Uw2LCOo=]

- Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRc2vqSTV4aEgVfsmfWux-A8XK-nNhpZJnfdQ91h7LBcE2Meu8bbNM7NzWro0SC_8l1k-CCmdCTKwiy6Xvj6sxv2rUerrbNBOSfZds1qxCZbyGZswrsY_jSDEptOmPJMhB8RSUTDi_DVnkdg==]

- Boekelheide reaction. Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTmu3gflCS6nEXwJwHyXsDCbHW5AuLq3WbAjvOroTC_w8AaIoCv_gfxQtuUS28oyE-HnSQKsCsupHv4FkRigndDRB9MpBki3Vf8A3f7_iYjFPZy5VQpakHEoDEXvGDAIbLMqMgiYnoS0sSFYlM]

The Synthetic Versatility of Isoquinoline, 6-methyl-5-nitro-, 2-oxide: A Guide for Researchers

Introduction: Unlocking New Chemical Space

Isoquinoline, 6-methyl-5-nitro-, 2-oxide is a specialized heterocyclic compound poised as a valuable intermediate for synthetic chemists. Its unique trifecta of functional groups—a nucleophilic-directing N-oxide, a strongly electron-withdrawing nitro group, and a modifiable methyl group—offers a rich platform for constructing complex molecular architectures. This guide provides an in-depth exploration of its potential applications, complete with detailed protocols and the scientific rationale behind them. While specific literature on this exact molecule is emerging, the protocols herein are built upon well-established principles of isoquinoline chemistry, offering a robust starting point for researchers in drug discovery, agrochemicals, and materials science.

The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1] The strategic placement of the nitro and methyl groups, combined with the reactivity imparted by the N-oxide, makes this intermediate particularly suited for generating libraries of novel compounds for biological screening.

PART 1: Synthesis of the Intermediate

A prerequisite to utilizing this intermediate is a reliable synthetic route. A plausible and efficient two-step synthesis from the commercially available 6-methylisoquinoline is proposed below.

Step 1: Nitration of 6-Methylisoquinoline

The first step involves the regioselective nitration of 6-methylisoquinoline to yield 6-methyl-5-nitroisoquinoline. The directing effects of the fused benzene ring and the activating nature of the isoquinoline nitrogen typically favor nitration at the 5- and 8-positions. Judicious control of reaction conditions is key to maximizing the yield of the desired 5-nitro isomer.

Protocol 1: Synthesis of 6-Methyl-5-nitroisoquinoline

Materials:

| Reagent | M.W. | Quantity | Moles |

|---|---|---|---|

| 6-Methylisoquinoline | 143.18 g/mol | 10.0 g | 69.8 mmol |

| Sulfuric Acid (98%) | 98.08 g/mol | 50 mL | - |

| Nitric Acid (70%) | 63.01 g/mol | 6.0 mL | 94.5 mmol |

Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, carefully add 6-methylisoquinoline to 50 mL of concentrated sulfuric acid while cooling in an ice bath to maintain a temperature below 10°C.

-

Once the 6-methylisoquinoline is fully dissolved, slowly add 6.0 mL of concentrated nitric acid dropwise, ensuring the temperature does not exceed 15°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice.

-

Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-methyl-5-nitroisoquinoline.

Step 2: N-Oxidation

The subsequent step is the N-oxidation of the synthesized 6-methyl-5-nitroisoquinoline. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[2]

Protocol 2: Synthesis of Isoquinoline, 6-methyl-5-nitro-, 2-oxide

Materials:

| Reagent | M.W. | Quantity | Moles |

|---|---|---|---|

| 6-Methyl-5-nitroisoquinoline | 188.18 g/mol | 5.0 g | 26.6 mmol |

| m-CPBA (77%) | 172.57 g/mol | 6.5 g | 29.0 mmol |

| Dichloromethane (DCM) | 84.93 g/mol | 100 mL | - |

Procedure:

-

Dissolve 6-methyl-5-nitroisoquinoline in 100 mL of dichloromethane in a 250 mL round-bottom flask.

-

Add m-CPBA portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the precipitated meta-chlorobenzoic acid.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Isoquinoline, 6-methyl-5-nitro-, 2-oxide as a solid.

Caption: Proposed two-step synthesis of the target intermediate.

PART 2: Applications in Synthetic Transformations

The true value of Isoquinoline, 6-methyl-5-nitro-, 2-oxide lies in its reactivity. The following sections detail potential synthetic transformations, providing a blueprint for its use in generating novel molecular entities.

Application I: Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group at the 5-position, coupled with the electron-deficient nature of the isoquinoline ring, activates the molecule for nucleophilic aromatic substitution. This allows for the displacement of a suitable leaving group or, in some cases, a hydride ion, to introduce new functionalities. While the target molecule lacks a conventional leaving group, the principles of SNAr on nitro-activated heterocycles are well-documented. For instance, in 5-nitroisoquinoline, direct nucleophilic substitution of hydrogen has been demonstrated.[3][4]

Protocol 3: Representative SNAr with an Amine Nucleophile

This protocol is adapted from the known reactivity of 5-nitroisoquinoline and serves as a starting point for exploring the SNAr chemistry of the target intermediate.[3]

Materials:

| Reagent | M.W. | Quantity | Moles |

|---|---|---|---|

| Isoquinoline, 6-methyl-5-nitro-, 2-oxide | 204.18 g/mol | 204 mg | 1.0 mmol |

| Pyrrolidine | 71.12 g/mol | 107 mg | 1.5 mmol |

| Potassium permanganate (KMnO₄) | 158.03 g/mol | 316 mg | 2.0 mmol |

| Liquid Ammonia | - | 25 mL | - |

Procedure:

-

In a sealed tube, dissolve Isoquinoline, 6-methyl-5-nitro-, 2-oxide in approximately 25 mL of liquid ammonia at -40°C.

-

Add pyrrolidine to the solution.

-

Slowly add potassium permanganate as an oxidizing agent.

-

Stir the reaction mixture at -40°C for 6 hours.

-

Allow the ammonia to evaporate, and quench the reaction with 20 mL of water.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the aminated product.

Causality and Expected Outcome: The nitro group at C5 strongly activates the C6 and C8 positions towards nucleophilic attack. The N-oxide group further activates the C1 position. The regiochemical outcome will depend on the interplay of these electronic effects and the nature of the nucleophile.

Caption: Generalized workflow for oxidative SNAr reaction.

Application II: Deoxygenation to Access 6-Methyl-5-nitroisoquinoline

The N-oxide can be readily removed to provide the corresponding 6-methyl-5-nitroisoquinoline. This is a crucial transformation as it allows access to a different set of derivatives where the influence of the N-oxide is no longer present. Various reagents can achieve this deoxygenation, including phosphorus compounds like PCl₃ or PPh₃.

Protocol 4: Deoxygenation of the N-Oxide

Materials:

| Reagent | M.W. | Quantity | Moles |

|---|---|---|---|

| Isoquinoline, 6-methyl-5-nitro-, 2-oxide | 204.18 g/mol | 204 mg | 1.0 mmol |

| Triphenylphosphine (PPh₃) | 262.29 g/mol | 393 mg | 1.5 mmol |

| 1,2-Dichloroethane (DCE) | 98.96 g/mol | 10 mL | - |

Procedure:

-

Dissolve Isoquinoline, 6-methyl-5-nitro-, 2-oxide in 10 mL of 1,2-dichloroethane in a 50 mL round-bottom flask.

-

Add triphenylphosphine to the solution.

-

Reflux the reaction mixture for 4 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography to isolate 6-methyl-5-nitroisoquinoline. The byproduct, triphenylphosphine oxide, can also be separated during chromatography.

Application III: Functionalization at the C1-Position

The N-oxide group activates the C1 (or α) position of the isoquinoline ring, making it susceptible to attack by various nucleophiles. This is a powerful strategy for introducing substituents at a position that is often difficult to functionalize directly.

Protocol 5: Representative C1-Alkylation (Reissert-Henze type reaction analogy)

This protocol is based on the known reactivity of quinoline N-oxides with organometallic reagents.

Materials:

| Reagent | M.W. | Quantity | Moles |

|---|---|---|---|

| Isoquinoline, 6-methyl-5-nitro-, 2-oxide | 204.18 g/mol | 204 mg | 1.0 mmol |

| Methylmagnesium bromide (3.0 M in ether) | - | 0.5 mL | 1.5 mmol |

| Anhydrous Tetrahydrofuran (THF) | 72.11 g/mol | 10 mL | - |

Procedure:

-

To a stirred solution of Isoquinoline, 6-methyl-5-nitro-, 2-oxide in 10 mL of anhydrous THF at 0°C under an inert atmosphere, add methylmagnesium bromide solution dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 1-methylated product.

Causality and Expected Outcome: The N-oxide polarizes the N-C1 bond, making the C1 carbon electrophilic. The Grignard reagent attacks this position, and subsequent rearomatization (often during workup) leads to the C1-substituted isoquinoline, with the N-oxide group being removed in the process.

Caption: Potential reactive sites on the intermediate.

PART 3: Safety, Handling, and Characterization

Safety: Nitroaromatic compounds are potentially toxic and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Storage: The compound should be stored in a cool, dry place, away from light and strong oxidizing agents.

Characterization: While a specific experimental spectrum for Isoquinoline, 6-methyl-5-nitro-, 2-oxide is not provided in the literature, the following are expected characterization data based on its structure and data from related compounds:

-

1H NMR: Expect characteristic signals for the aromatic protons of the isoquinoline core, a singlet for the methyl group, and downfield shifts for protons adjacent to the nitro group and in the pyridine ring due to the N-oxide.

-

13C NMR: Signals corresponding to the ten carbon atoms of the isoquinoline skeleton.

-

Mass Spectrometry (HRMS): The calculated molecular weight is 204.18 g/mol . The exact mass should be confirmed by high-resolution mass spectrometry.

-

IR Spectroscopy: Characteristic peaks for the N-O stretch of the N-oxide, the asymmetric and symmetric stretches of the nitro group, and C-H and C=C/C=N stretches of the aromatic system.

Conclusion